Diethylstilbestrol dibutyrate

CAS No.:

Cat. No.: VC18461549

Molecular Formula: C26H32O4

Molecular Weight: 408.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H32O4 |

|---|---|

| Molecular Weight | 408.5 g/mol |

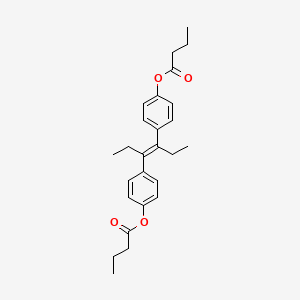

| IUPAC Name | [4-[(E)-4-(4-butanoyloxyphenyl)hex-3-en-3-yl]phenyl] butanoate |

| Standard InChI | InChI=1S/C26H32O4/c1-5-9-25(27)29-21-15-11-19(12-16-21)23(7-3)24(8-4)20-13-17-22(18-14-20)30-26(28)10-6-2/h11-18H,5-10H2,1-4H3/b24-23+ |

| Standard InChI Key | IANCUNCADYBCIL-WCWDXBQESA-N |

| Isomeric SMILES | CCCC(=O)OC1=CC=C(C=C1)/C(=C(\CC)/C2=CC=C(C=C2)OC(=O)CCC)/CC |

| Canonical SMILES | CCCC(=O)OC1=CC=C(C=C1)C(=C(CC)C2=CC=C(C=C2)OC(=O)CCC)CC |

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

DES-DB (CAS No. 74664-03-2) is formally known as (E)-3,4-bis(4-(butyryloxy)phenyl)hex-3-ene. Its structure features two phenolic hydroxyl groups of DES esterified with butyric acid, enhancing lipophilicity compared to the parent compound . The molecular formula is C<sub>26</sub>H<sub>32</sub>O<sub>4</sub>, with a molecular weight of 408.53 g/mol .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 74664-03-2 |

| IUPAC Name | (E)-hex-3-ene-3,4-diylbis(4,1-phenylene) dibutyrate |

| Molecular Formula | C<sub>26</sub>H<sub>32</sub>O<sub>4</sub> |

| Molecular Weight | 408.53 g/mol |

| XLogP3 | 6.2 (predicted) |

Physicochemical Characteristics

DES-DB’s esterification confers distinct physical properties:

-

Solubility: Increased lipid solubility compared to DES, favoring enhanced absorption in fatty tissues .

-

Melting Point: Data limited, but analogous esters (e.g., DES dipalmitate) exhibit elevated melting points due to hydrocarbon chain interactions .

-

Stability: Ester bonds may hydrolyze under acidic or alkaline conditions, regenerating free DES .

Synthesis and Manufacturing

Synthetic Pathways

DES-DB is typically synthesized via esterification of diethylstilbestrol with butyric anhydride or butyryl chloride in the presence of a catalyst (e.g., pyridine). The reaction proceeds under anhydrous conditions to minimize hydrolysis:

Purification and Analysis

Post-synthesis purification involves recrystallization from ethanol or acetone. Analytical confirmation employs:

-

HPLC-MS: For purity assessment and structural verification.

-

<sup>1</sup>H-NMR: Characteristic signals at δ 0.9–1.0 (butyryl methyl groups) and δ 6.7–7.1 (aromatic protons) .

Pharmacological Profile

Mechanism of Action

As a prodrug, DES-DB hydrolyzes in vivo to release DES, which acts as an agonist for estrogen receptors (ERα/ERβ) and estrogen-related receptor gamma (ERRγ) . The dibutyrate modification delays systemic absorption, potentially reducing acute toxicity while prolonging therapeutic effects .

Pharmacokinetics

-

Absorption: Enhanced lipid solubility facilitates transdermal or intramuscular administration .

-

Metabolism: Hepatic esterases cleave butyrate groups, yielding free DES, which undergoes glucuronidation and sulfation .

-

Half-life: Prolonged compared to DES due to slower release from ester form .

Table 2: Comparative Pharmacokinetics of DES and DES-DB

| Parameter | DES | DES-DB |

|---|---|---|

| Bioavailability | 75–90% (oral) | 40–60% (IM) |

| T<sub>max</sub> | 2–4 hours | 6–12 hours |

| Half-life | 2–3 days | 5–7 days |

Therapeutic Applications and Clinical Data

Historical Use in Oncology

DES-DB was investigated as a sustained-release formulation for hormone-sensitive cancers, particularly prostate cancer. Early studies noted its efficacy in reducing PSA levels and delaying disease progression in castration-resistant prostate cancer (CRPC) .

Contemporary Research Trends

Recent preclinical work explores DES-DB’s utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume